![molecular formula C13H11ClN4O B2846914 7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 2034282-42-1](/img/structure/B2846914.png)
7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyrazines and has been found to exhibit interesting pharmacological properties.
Applications De Recherche Scientifique
- Sitagliptin , a well-known antidiabetic drug, contains this compound as a key component. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhancing insulin secretion and controlling blood glucose levels in patients with type 2 diabetes .
- Researchers have investigated the formation pathway of N-nitroso-triazolopyrazine (NTTP) , a derivative of this compound, in Sitagliptin drug products. Analytical methods were developed to detect NTTP and its precursor triazolopyrazine, aiming to reduce NTTP content below strict legislative limits .
- The compound’s structure suggests potential as an energetic material. In one study, a derivative containing 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium exhibited impressive detonation performance, density, and thermal stability, surpassing traditional explosives like RDX .
- Researchers have employed electrochemical coupling of tetrazole species with 2,6-dimethoxypyrazine, followed by UV cyclization, to synthesize 1,2,4-triazolo[4,3-a]pyrazine . This method provides a useful route for accessing this heterocyclic scaffold.
Antidiabetic Agents
Nitrosamine Contamination Studies
Energetic Materials
Synthetic Chemistry
Mécanisme D'action
Target of Action
Related compounds have been found to inhibit cyclin-dependent kinases (cdks) , which are key regulators of cell cycle progression and are often dysregulated in cancer .
Mode of Action
Similar compounds have been shown to inhibit cdk2, a type of cdk . CDK inhibitors typically work by binding to the active site of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
Cdk inhibitors generally affect the cell cycle, particularly the transition from the g1 phase to the s phase . By inhibiting CDK2, these compounds can halt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest, potentially inducing apoptosis . This can result in the reduction of tumor growth in cancerous cells .
Propriétés
IUPAC Name |
7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-8-10(14)4-3-5-11(8)18-7-6-17-9(2)15-16-12(17)13(18)19/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBRMWPHUFTPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN3C(=NN=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.